molecular formula C22H27NO6 B610460 6-Isopropyl-10-methoxy-9-(3-methoxypropoxy)-2-oxo-6,7-dihydro-2h-pyrido[2,1-a]isoquinoline-3-carboxylic acid CAS No. 1802407-46-0

6-Isopropyl-10-methoxy-9-(3-methoxypropoxy)-2-oxo-6,7-dihydro-2h-pyrido[2,1-a]isoquinoline-3-carboxylic acid

Cat. No. B610460
CAS RN: 1802407-46-0
M. Wt: 401.46
InChI Key: KBXLMOYQNDMHQT-UHFFFAOYSA-N
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Description

The compound “6-Isopropyl-10-methoxy-9-(3-methoxypropoxy)-2-oxo-6,7-dihydro-2h-pyrido[2,1-a]isoquinoline-3-carboxylic acid” is a novel orally available HBV RNA destabilizer . It is also referred to as AB-452 .


Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups including isopropyl, methoxy, and carboxylic acid groups. The exact structure can be found in the referenced papers .

Scientific Research Applications

Chemical Analysis and Derivatization

The compound "6-Isopropyl-10-methoxy-9-(3-methoxypropoxy)-2-oxo-6,7-dihydro-2h-pyrido[2,1-a]isoquinoline-3-carboxylic acid" and its related structures have been utilized in the field of analytical chemistry. Specifically, derivatives of similar structure have been employed as sensitive and selective derivatization reagents for carboxylic acids in high-performance liquid chromatography (HPLC) with electrogenerated chemiluminescence detection. This method allows for the highly sensitive detection of free fatty acids, with the chemiluminescence intensity being consistent across different fatty acids. The derivatization process results in the formation of highly sensitive derivatives, improving the detection limits and enabling successful analysis of free fatty acids in complex samples like human serum (Morita & Konishi, 2003).

Fluorescent Labeling and Biomedical Analysis

Moreover, compounds with similar chemical structures have been developed as novel fluorophores, offering strong fluorescence across a wide pH range in aqueous media. These compounds, due to their high stability against light and heat and large Stokes' shift, present significant potential for biomedical analysis and fluorescent labeling. The development of such fluorophores and their derivatives for the determination of carboxylic acids showcases the potential of these compounds in sensitive and selective detection in complex biological samples (Hirano et al., 2004).

Spectroscopy and Vibrational Analysis

In the realm of spectroscopy, derivatives of this compound class have been used for time-resolved absorption, resonance FT-IR, and Raman biospectroscopy. These applications focus on investigating the vibronic-mode coupling structure in vibrational spectra, which is crucial for understanding molecular dynamics and interactions in various chemical and biological systems (Heidari, Esposito, & Caissutti, 2019).

Mechanism of Action

This compound acts as an HBV RNA destabilizer . It inhibits PAPD5/7 proteins in vitro and shows good in vivo efficacy in a chronic HBV mouse model .

Future Directions

The future directions for this compound are likely to involve further testing and development to confirm its efficacy and safety in humans. If successful, it could represent a significant advancement in the treatment of HBV .

properties

IUPAC Name

10-methoxy-9-(3-methoxypropoxy)-2-oxo-6-propan-2-yl-6,7-dihydrobenzo[a]quinolizine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO6/c1-13(2)17-8-14-9-21(29-7-5-6-27-3)20(28-4)10-15(14)18-11-19(24)16(22(25)26)12-23(17)18/h9-13,17H,5-8H2,1-4H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBXLMOYQNDMHQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CC2=CC(=C(C=C2C3=CC(=O)C(=CN13)C(=O)O)OC)OCCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Isopropyl-10-methoxy-9-(3-methoxypropoxy)-2-oxo-6,7-dihydro-2h-pyrido[2,1-a]isoquinoline-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Isopropyl-10-methoxy-9-(3-methoxypropoxy)-2-oxo-6,7-dihydro-2h-pyrido[2,1-a]isoquinoline-3-carboxylic acid
Reactant of Route 2
6-Isopropyl-10-methoxy-9-(3-methoxypropoxy)-2-oxo-6,7-dihydro-2h-pyrido[2,1-a]isoquinoline-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
6-Isopropyl-10-methoxy-9-(3-methoxypropoxy)-2-oxo-6,7-dihydro-2h-pyrido[2,1-a]isoquinoline-3-carboxylic acid
Reactant of Route 4
6-Isopropyl-10-methoxy-9-(3-methoxypropoxy)-2-oxo-6,7-dihydro-2h-pyrido[2,1-a]isoquinoline-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
6-Isopropyl-10-methoxy-9-(3-methoxypropoxy)-2-oxo-6,7-dihydro-2h-pyrido[2,1-a]isoquinoline-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
6-Isopropyl-10-methoxy-9-(3-methoxypropoxy)-2-oxo-6,7-dihydro-2h-pyrido[2,1-a]isoquinoline-3-carboxylic acid

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